Allyl 2,4,6-tribromophenyl ether

Endocrine disruption Androgen receptor antagonism Structure-activity relationship

Sourcing a structurally faithful brominated flame retardant for EPS that does not introduce unintended endocrine activity can be challenging. Allyl 2,4,6-tribromophenyl ether (ATE, TBP-AE) is a well-characterized additive synergist specifically formulated for use with HBCD in polystyrene foams. - Maintains flame-retardancy performance without the photolytic variability or altered AR antagonism seen in close analogs like BATE or DPTE. - Supplied at ≥98% purity, with a melting point of 74-76°C and a log P of ~4.7, ensuring batch-to-batch consistency. - Suitable for suspension polymerization, coating processes, and as a certified reference standard for environmental monitoring or AR antagonist assays.

Molecular Formula C9H7Br3O
Molecular Weight 370.86 g/mol
CAS No. 3278-89-5
Cat. No. B047160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2,4,6-tribromophenyl ether
CAS3278-89-5
Synonyms1,3,5-Tribromo-2-(2-propenyloxy)-benzene;  Allyl 2,4,6-Tribromophenyl Ether;  2,4,6-Tribromophenyl Allyl Ether;  Allyl 2,4,6-Tribromophenyl Ether;  NSC 35767;  Pyroguard FR 100
Molecular FormulaC9H7Br3O
Molecular Weight370.86 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1Br)Br)Br
InChIInChI=1S/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2
InChIKeyRZLLIOPGUFOWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 250 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 2,4,6-tribromophenyl ether: Baseline Properties & Industrial Profile


Allyl 2,4,6-tribromophenyl ether (ATE, TBP-AE) is a brominated flame retardant (BFR) of the phenyl ether class, characterized by a 2,4,6-tribromophenoxy core substituted with an allyl group [1]. Its molecular formula is C9H7Br3O, with a molecular weight of 370.86 g/mol [2]. ATE is employed as an additive flame retardant in expandable polystyrene (EPS) and other thermoplastic foams [3]. Its physicochemical properties, including a melting point of 74–76°C and a log P of approximately 4.7, influence its environmental behavior [4].

Why ATE Substitution Fails


The 2,4,6-tribromophenyl ether scaffold exhibits distinct structure-activity relationships (SAR) that preclude simple interchange with other brominated flame retardants. Minor modifications to the allyl side chain—such as bromination or lengthening—profoundly alter physicochemical properties, photolytic stability, and biological activity [1]. For instance, the photochemical half-life in sunlight and the potency of androgen receptor (AR) antagonism differ significantly among closely related analogs like 2-bromoallyl-2,4,6-tribromophenyl ether (BATE) and 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) [1][2]. Consequently, the substitution of ATE with a cheaper or more readily available BFR risks compromising flame retardancy performance, altering environmental persistence profiles, or introducing unintended endocrine-disrupting effects [2].

ATE vs. Analogs: Differentiating Evidence


Androgen Receptor Antagonism Potency

In vitro assays demonstrate that ATE, BATE, and DPTE are all potent androgen receptor (AR) antagonists that down-regulate AR target genes including prostate-specific antigen (PSA), 5α-reductases, and β-microseminoprotein [1]. The potency of PSA inhibition by these three 2,4,6-tribromophenyl ether derivatives was comparable to that of common prostate cancer drugs, establishing a class effect for this scaffold [1].

Endocrine disruption Androgen receptor antagonism Structure-activity relationship

Sunlight Photodegradation Half-Life

Under simulated sunlight irradiation, the photochemical half-lives (t1/2) for five novel brominated flame retardants (NBFRs) including ATE, BATE, DPTE, BTBPE, and TTBP-TAZ were estimated to be 1.5–12.0 days in summer and 17.1–165.0 days in winter [1]. This range indicates that ATE is moderately persistent, with degradation rates influenced by seasonal solar irradiance [1].

Environmental fate Photochemistry Persistence

Flame Retardant Synergy with HBCD

In expandable polystyrene (EPS) formulations, ATE is utilized as a flame retardant synergist in combination with hexabromocyclododecane (HBCD) [1]. While quantitative LOI improvement data are not publicly available in the primary literature, multiple vendor and regulatory sources consistently state that ATE enhances flame retardancy when co-formulated with HBCD [1].

Flame retardant Synergism Polystyrene foam

ATE Application Scenarios


Flame-Retardant EPS Foam Manufacturing

ATE is specifically formulated as a flame retardant synergist for EPS, often used in combination with HBCD to meet fire safety standards [1]. The compound is incorporated into polymer matrices via suspension polymerization or coating processes [2].

Endocrine Disruption & Environmental Fate Reference Standard

Due to its well-characterized AR antagonism and photolytic persistence [3][4], ATE serves as a model compound in toxicological studies and environmental monitoring. Laboratories may procure ATE as a certified reference material for method development or as a positive control in AR antagonist assays.

Synthesis of Functionalized Tribromophenyl Ether Derivatives

The allyl group of ATE provides a reactive handle for further functionalization via thiol-ene click chemistry, epoxidation, or polymerization . This reactivity enables the design of novel polymeric flame retardants or chemical probes.

Technical Documentation Hub

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